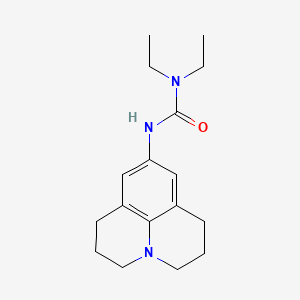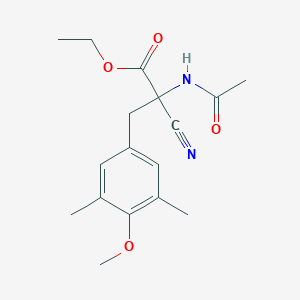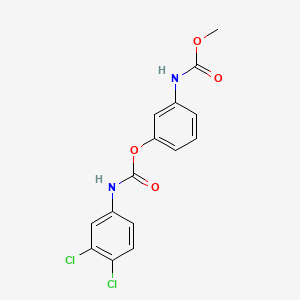
Carbamic acid, (3,4-dichlorophenyl)-, 3-((methoxycarbonyl)amino)phenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, (3,4-dichlorophenyl)-, 3-((methoxycarbonyl)amino)phenyl ester is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a carbamic acid moiety, a dichlorophenyl group, and a methoxycarbonyl amino phenyl ester group. Its chemical formula is C15H12Cl2N2O4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbamic acid, (3,4-dichlorophenyl)-, 3-((methoxycarbonyl)amino)phenyl ester typically involves multiple steps. One common method involves the reaction of 3,4-dichloroaniline with phosgene to form 3,4-dichlorophenyl isocyanate. This intermediate is then reacted with 3-aminobenzoic acid methyl ester under controlled conditions to yield the final product. The reaction conditions often require an inert atmosphere, such as nitrogen, and temperatures ranging from 0°C to 50°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, (3,4-dichlorophenyl)-, 3-((methoxycarbonyl)amino)phenyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl esters.
Scientific Research Applications
Carbamic acid, (3,4-dichlorophenyl)-, 3-((methoxycarbonyl)amino)phenyl ester has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Carbamic acid, (3,4-dichlorophenyl)-, 3-((methoxycarbonyl)amino)phenyl ester involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, (3,4-dichlorophenyl)-, methyl ester
- Carbamic acid, (3,4-dichlorophenyl)-, ethyl ester
- Carbamic acid, (3,4-dichlorophenyl)-, propyl ester
Uniqueness
Carbamic acid, (3,4-dichlorophenyl)-, 3-((methoxycarbonyl)amino)phenyl ester is unique due to its specific ester group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective.
Properties
CAS No. |
13684-68-9 |
|---|---|
Molecular Formula |
C15H12Cl2N2O4 |
Molecular Weight |
355.2 g/mol |
IUPAC Name |
[3-(methoxycarbonylamino)phenyl] N-(3,4-dichlorophenyl)carbamate |
InChI |
InChI=1S/C15H12Cl2N2O4/c1-22-14(20)18-9-3-2-4-11(7-9)23-15(21)19-10-5-6-12(16)13(17)8-10/h2-8H,1H3,(H,18,20)(H,19,21) |
InChI Key |
MRIOSJQBMWWYNH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NC1=CC(=CC=C1)OC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


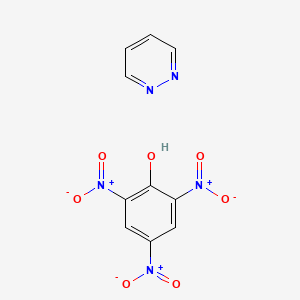

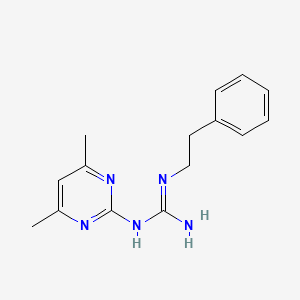
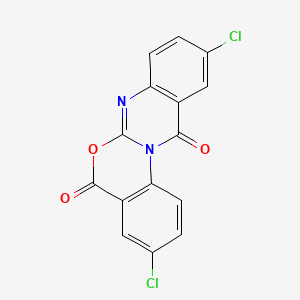
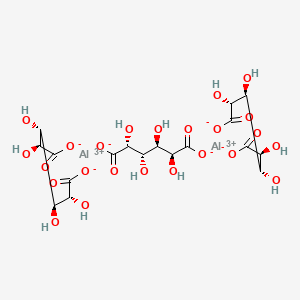
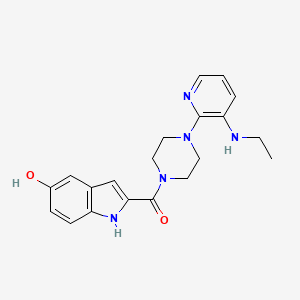

![5,11-bis[2-(diethylamino)ethoxy]-6,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-8-one](/img/structure/B12794320.png)
